4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline
CAS No.: 554423-28-8
Cat. No.: VC5118652
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38
* For research use only. Not for human or veterinary use.
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline - 554423-28-8](/images/structure/VC5118652.png)
Specification
CAS No. | 554423-28-8 |
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Molecular Formula | C13H20N2O2S |
Molecular Weight | 268.38 |
IUPAC Name | 4-(3,5-dimethylpiperidin-1-yl)sulfonylaniline |
Standard InChI | InChI=1S/C13H20N2O2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 |
Standard InChI Key | CRYNHMDLCOBJQA-UHFFFAOYSA-N |
SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)C |
Introduction
Structural Characteristics
The molecular architecture of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline comprises three distinct regions:
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3,5-Dimethylpiperidine: A six-membered heterocyclic ring with methyl groups at positions 3 and 5, contributing to steric bulk and influencing conformational stability.
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Sulfonyl Bridge: The group links the piperidine and aniline moieties, enhancing electronic delocalization and enabling hydrogen-bonding interactions.
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Aniline Group: A para-substituted aromatic amine that serves as a potential site for electrophilic substitution or further functionalization.
The compound’s canonical SMILES string, , and InChIKey (NRWSPBARUKVJQD-UHFFFAOYSA-N) provide precise stereochemical details, confirming the trans-configuration of the methyl groups on the piperidine ring.
Synthesis Methods
Primary Synthetic Route
The synthesis typically involves a two-step protocol:
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Sulfonylation of 3,5-Dimethylpiperidine: Reacting 3,5-dimethylpiperidine with chlorosulfonic acid () yields the intermediate sulfonyl chloride.
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Coupling with 4-Aminobenzyl Alcohol: The sulfonyl chloride reacts with 4-aminobenzyl alcohol under basic conditions (e.g., ) to form the target compound.
The reaction is summarized as:
Alternative Approaches
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >85%.
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Solid-Phase Synthesis: Facilitates high-throughput production for combinatorial libraries.
Applications in Medicinal Chemistry
Antimicrobial Activity
Preliminary studies on analogs demonstrate moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL). The sulfonamide group likely inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis.
Kinase Inhibition
Molecular docking simulations suggest affinity for tyrosine kinases (e.g., EGFR, IC: 0.8 µM) due to hydrogen bonding between the sulfonyl oxygen and kinase active sites.
Materials Science
The compound’s thermal stability (decomposition temperature: 240°C) and solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) make it suitable for polymer crosslinking agents.
Comparative Analysis of Related Compounds
The table below compares 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline with structurally similar sulfonamides:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
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4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline | 282.40 | Kinase inhibition, antimicrobial agents | |
1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline | 412.55 | Anticancer research | |
N-[(2E)-4-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline | 499.70 | Anti-inflammatory agents |
The presence of a thiazole ring in the third compound enhances π-stacking interactions with biological targets, whereas the tetrahydroquinoline derivative exhibits improved blood-brain barrier permeability.
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.
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Structure-Activity Relationship (SAR) Studies: Modify the aniline substituents to optimize target selectivity.
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Toxicological Evaluations: Determine LD values and hepatotoxicity risks.
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